molecular formula C19H31ClN2O2 B13744824 N-Ethyl-N-(1-phenoxy-2-propyl)-2-(2-methylpiperidino)acetamide hydrochloride CAS No. 101651-79-0

N-Ethyl-N-(1-phenoxy-2-propyl)-2-(2-methylpiperidino)acetamide hydrochloride

Cat. No.: B13744824
CAS No.: 101651-79-0
M. Wt: 354.9 g/mol
InChI Key: JSHPRBXOPRNVJN-UHFFFAOYSA-N
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Description

N-ETHYL-N-(1-PHENOXYPROPAN-2-YL)-2-PIPERIDIN-1-IUM-1-YLPROPANAMIDECHLORIDE: is a complex organic compound with a molecular formula of C20H33ClN2O3. It is known for its unique structure, which includes a phenoxypropan-2-yl group and a piperidin-1-ium-1-ylpropanamide moiety. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ETHYL-N-(1-PHENOXYPROPAN-2-YL)-2-PIPERIDIN-1-IUM-1-YLPROPANAMIDECHLORIDE typically involves multiple steps. One common method includes the reaction of N-ethylpiperidine with 1-phenoxypropan-2-ol under specific conditions to form the intermediate product. This intermediate is then reacted with propanoyl chloride to yield the final compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-ETHYL-N-(1-PHENOXYPROPAN-2-YL)-2-PIPERIDIN-1-IUM-1-YLPROPANAMIDECHLORIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding oxides and ketones.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-ETHYL-N-(1-PHENOXYPROPAN-2-YL)-2-PIPERIDIN-1-IUM-1-YLPROPANAMIDECHLORIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-ETHYL-N-(1-PHENOXYPROPAN-2-YL)-2-PIPERIDIN-1-IUM-1-YLPROPANAMIDECHLORIDE involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. The phenoxypropan-2-yl group plays a crucial role in its binding affinity, while the piperidin-1-ium-1-ylpropanamide moiety contributes to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methylpiperidin-1-ium-1-yl)ethyl N-ethyl-N-(1-phenoxypropan-2-yl)carbamate chloride
  • 3-(diethylamino)-N-ethyl-N-(1-phenoxypropan-2-yl)propanamide hydrochloride
  • 2-(diethylamino)-N-ethyl-N-(1-phenoxypropan-2-yl)acetamide hydrochloride

Uniqueness

N-ETHYL-N-(1-PHENOXYPROPAN-2-YL)-2-PIPERIDIN-1-IUM-1-YLPROPANAMIDECHLORIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

101651-79-0

Molecular Formula

C19H31ClN2O2

Molecular Weight

354.9 g/mol

IUPAC Name

N-ethyl-N-(1-phenoxypropan-2-yl)-2-piperidin-1-ium-1-ylpropanamide;chloride

InChI

InChI=1S/C19H30N2O2.ClH/c1-4-21(16(2)15-23-18-11-7-5-8-12-18)19(22)17(3)20-13-9-6-10-14-20;/h5,7-8,11-12,16-17H,4,6,9-10,13-15H2,1-3H3;1H

InChI Key

JSHPRBXOPRNVJN-UHFFFAOYSA-N

Canonical SMILES

CCN(C(C)COC1=CC=CC=C1)C(=O)C(C)[NH+]2CCCCC2.[Cl-]

Origin of Product

United States

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